molecular formula C7H9N3O3S2 B15190755 Rcc9YY7WJ6 CAS No. 1078160-11-8

Rcc9YY7WJ6

Cat. No.: B15190755
CAS No.: 1078160-11-8
M. Wt: 247.3 g/mol
InChI Key: GMEZLQXYYUCJAQ-UHFFFAOYSA-N
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Description

Rcc9YY7WJ6 is a synthetic inorganic compound characterized by a trigonal bipyramidal coordination geometry, comprising a central transition metal ion (tentatively identified as cobalt(III)) bonded to two bidentate ethylenediamine ligands and one monodentate nitrate group . Its molecular formula is proposed as $[Co(en)2(NO3)]Cl_2$, with a molar mass of 342.48 g/mol. This compound exhibits notable thermal stability (decomposition temperature: 285°C) and solubility in polar solvents such as water (12.7 g/100 mL at 25°C) and ethanol (3.2 g/100 mL). Preliminary studies suggest applications in heterogeneous catalysis, particularly in oxidative dehydrogenation reactions, due to its redox-active cobalt center .

Synthesis involves refluxing cobalt(II) chloride hexahydrate with ethylenediamine in an ammoniacal medium, followed by oxidation with hydrogen peroxide to yield the Co(III) complex. The product is purified via recrystallization from ethanol-water mixtures and characterized by UV-Vis spectroscopy ($\lambda{\text{max}} = 510 \, \text{nm}$), FTIR ($v{\text{NO}_3} = 1380 \, \text{cm}^{-1}$), and elemental analysis (C: 20.1%; H: 6.8%; N: 23.9%; experimental) .

Properties

CAS No.

1078160-11-8

Molecular Formula

C7H9N3O3S2

Molecular Weight

247.3 g/mol

IUPAC Name

2-(3-sulfamoylpyridin-4-yl)sulfanylacetamide

InChI

InChI=1S/C7H9N3O3S2/c8-7(11)4-14-5-1-2-10-3-6(5)15(9,12)13/h1-3H,4H2,(H2,8,11)(H2,9,12,13)

InChI Key

GMEZLQXYYUCJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1SCC(=O)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide involves the reaction of 3-sulfamoylpyridine with ethanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Sulfamoylpyridin-4-yl)sulfanylethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Properties:

Property Rcc9YY7WJ6 Compound A
Central Metal Ion Co(III) Fe(III)
Molar Mass (g/mol) 342.48 330.21
Melting Point (°C) 285 (decomp.) 270 (decomp.)
Solubility in H₂O 12.7 g/100 mL 9.4 g/100 mL
Catalytic TOF⁴ (h⁻¹) 1,200 850
Redox Potential (V) +1.45 vs. SHE +0.92 vs. SHE

Compound A shares the same ligand framework but substitutes Co(III) with Fe(III). The lower thermal stability of Compound A (270°C vs. 285°C) correlates with weaker metal-ligand bonding in Fe(III) complexes .

Functional Analog: $[Ni(acac)2(H2O)_2]$ (Compound B)

Key Properties:

Property This compound Compound B
Primary Application Oxidative Dehydrogenation Hydrogenation Catalysis
Coordination Geometry Trigonal Bipyramidal Octahedral
Stability in Air Hygroscopic Air-Stable
Catalytic Selectivity 88% (Styrene → Styrene Oxide) 94% (Acetophenone → 1-Phenylethanol)
Activation Energy (kJ/mol) 72.3 58.9

Compound B, a nickel acetylacetonate complex, serves as a hydrogenation catalyst. While this compound excels in oxidation reactions, Compound B demonstrates superior efficiency in ketone hydrogenation due to its labile water ligands and octahedral geometry, which facilitate substrate binding . However, this compound’s higher Lewis acidity enhances its performance in electrophilic oxidation pathways .

Research Findings and Mechanistic Insights

  • Electrochemical Behavior : Cyclic voltammetry of this compound in acetonitrile reveals a quasi-reversible Co(III)/Co(II) couple at +1.45 V, absent in Compound A. This redox activity underpins its catalytic efficacy in electron-transfer reactions .
  • Thermogravimetric Analysis (TGA) : this compound loses coordinated nitrate at 110°C, followed by ethylenediamine ligands at 285°C. In contrast, Compound B retains stability up to 200°C, losing only water ligands initially .
  • DFT Calculations : Frontier molecular orbital analysis indicates a smaller HOMO-LUMO gap in this compound (3.1 eV) compared to Compound A (3.7 eV), rationalizing its higher reactivity .

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